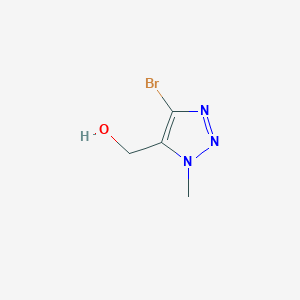

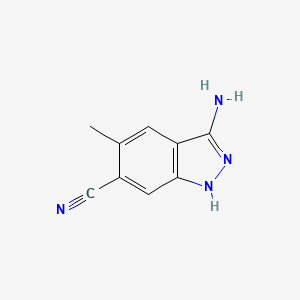

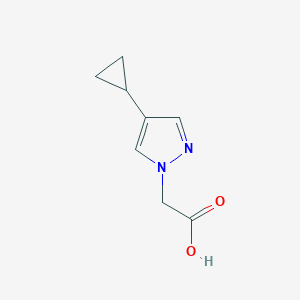

![molecular formula C6H4IN3 B1382113 3-Iodopyrazolo[1,5-a]pyrimidine CAS No. 1701484-67-4](/img/structure/B1382113.png)

3-Iodopyrazolo[1,5-a]pyrimidine

Overview

Description

3-Iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular weight of 245.02 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution with easily available electrophilic reagents . This methodology is distinguished by its short reaction times, high-yield, operational simplicity, broad substrate scope and pot-economy .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C6H4IN3/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4H . This indicates that the compound contains 6 carbon atoms, 4 hydrogen atoms, 1 iodine atom, and 3 nitrogen atoms . Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution .Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 245.02 . Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .Scientific Research Applications

Synthesis and Chemical Applications

3-Iodopyrazolo[1,5-a]pyrimidine has been a focal point in chemical synthesis due to its versatility and reactivity. Yin and Liebscher (2005) demonstrated the synthesis of substituted 3-alkenylpyrazolo[1,5-a]pyrimidines using a Heck cross-coupling reaction, highlighting the ease of iodination and subsequent transformation into various substituted compounds (Yin & Liebscher, 2005). Additionally, they explored the synthesis of ω-functionalized 3-alkynylpyrazolo[1,5-α]pyrimidines through Sonogashira coupling, further exemplifying its utility in creating diverse chemical structures (Yin & Liebscher, 2004).

Pharmaceutical and Biological Research

In pharmaceutical and biological research, pyrazolo[1,5-a]pyrimidines, including this compound derivatives, have shown promise. Abdelriheem et al. (2017) reported on their antimetabolite properties in purine biochemical reactions and noted their antitrypanosomal activity (Abdelriheem et al., 2017). Castillo et al. (2018) found that 3-formylpyrazolo[1,5- a]pyrimidines could be used as intermediates for creating functional fluorophores, indicating potential applications in biological imaging and sensing (Castillo et al., 2018).

Material Science and Corrosion Inhibition

The compound has also found use in material science. Mahgoub et al. (2010) explored the efficacy of various pyrazolo[1,5-c]pyrimidine derivatives, including 3-iodopyrazolo[1,5-c]pyrimidine, as corrosion inhibitors in cooling water systems. They demonstrated significant inhibition efficiencies, indicating potential industrial applications (Mahgoub et al., 2010).

Mechanism of Action

Target of Action

The primary target of 3-Iodopyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, particularly affecting the transition from the G1 phase to the S phase

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle, a fundamental biochemical pathway in all living cells . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death . The downstream effects of this disruption can vary depending on the specific cell type and the presence of other signaling molecules.

Pharmacokinetics

Its molecular weight (24502 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed

Result of Action

The inhibition of CDK2 by this compound can lead to cell cycle arrest and potentially cell death . This makes it a promising candidate for the development of new cancer treatments . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other molecules in the cell, the pH of the environment, and the temperature

Safety and Hazards

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have been identified as strategic compounds for optical applications . Future research could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Properties

IUPAC Name |

3-iodopyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERJONRBBYGPJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)I)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-Iodopyrazolo[1,5-a]pyrimidine useful in organic synthesis?

A: this compound is a valuable precursor in organic synthesis because of the reactivity of the iodine atom. It readily participates in cross-coupling reactions, such as the Heck reaction and the Sonogashira coupling, allowing for the introduction of various substituents at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold. [, ] This versatility makes it an attractive building block for creating diverse chemical libraries, particularly for exploring new pharmaceuticals and materials.

Q2: How is this compound synthesized?

A: The synthesis of 3-Iodopyrazolo[1,5-a]pyrimidines is efficiently achieved by direct iodination of pyrazolo[1,5-a]pyrimidines using N-iodosuccinimide (NIS) as the iodinating agent. [, ] This method offers a straightforward and high-yielding route to access the desired iodo-substituted compounds.

Q3: Can you provide an example of how this compound is used to create more complex molecules?

A: One example is the synthesis of ω-functionalized 3-alkynylpyrazolo[1, 5-a]pyrimidines. [] this compound reacts with propargylic or homopropargylic compounds in the presence of a palladium catalyst, copper iodide, and triphenylphosphine. This Sonogashira coupling reaction results in the formation of a new carbon-carbon bond, introducing an alkyne group onto the pyrazolo[1,5-a]pyrimidine core. This alkyne group can be further modified, highlighting the utility of this compound in building complex molecules with potential biological activity.

- Ma, S., Xie, H., Wang, J., Pan, Y. (2004). Convenient Synthesis of Substituted 3‐Alkenylpyrazolo[1,5‐a]pyrimidines via Heck Cross‐Coupling Reaction. Synthesis, 14, 2329–2334.

- Regitz, M., & Himbert, G. (2004). ω-Functionalized 3-Alkynylpyrazolo[1, 5-a]pyrimidines by Sonogashira Coupling. Synthesis, 14, 2335–2338.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

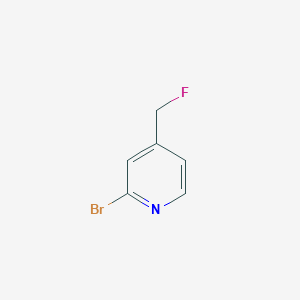

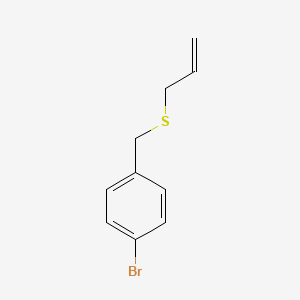

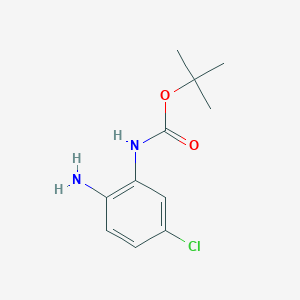

![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382036.png)

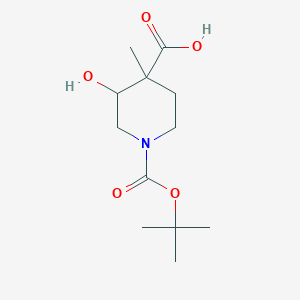

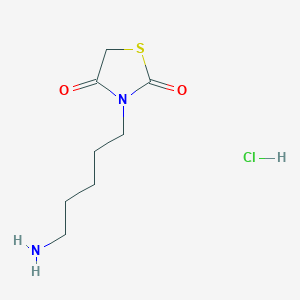

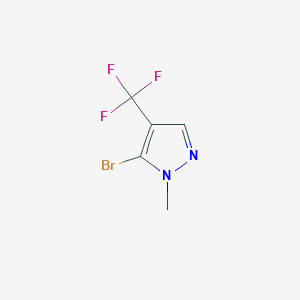

![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)

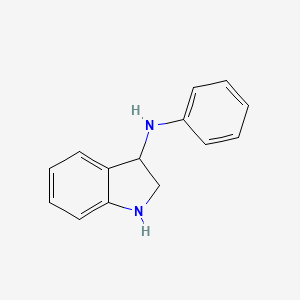

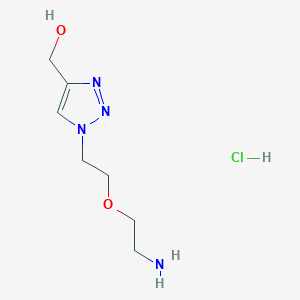

![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride](/img/structure/B1382049.png)